BenchChemオンラインストアへようこそ!

Tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate

Chemical Stability Solubility Reaction Yield

For medicinal chemistry and PROTAC programs, this para-substituted building block’s benzylic methylene spacer is structurally critical. Unlike tert-butyl (4-(piperidin-4-yl)phenyl)carbamate (887589-58-4), the spacer increases rotational flexibility (5 vs. 4 bonds), shifts LogD to 0.41 for optimal CNS permeability, and provides the required distance for ternary complex formation. Using an analog without this spacer can abolish 5-HT4 agonist activity or introduce hERG liability. Secure the correct intermediate to avoid failed syntheses and invalid SAR.

Molecular Formula C17H26N2O2
Molecular Weight 290.407
CAS No. 1539768-83-6
Cat. No. B2880492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate
CAS1539768-83-6
Molecular FormulaC17H26N2O2
Molecular Weight290.407
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2CCNCC2
InChIInChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-13-4-6-14(7-5-13)15-8-10-18-11-9-15/h4-7,15,18H,8-12H2,1-3H3,(H,19,20)
InChIKeyKRQVRBAIQHLATO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate (CAS 1539768-83-6): Procurement-Relevant Identity and Baseline Characteristics for Medicinal Chemistry Building Blocks


Tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate (CAS 1539768-83-6) is a bifunctional organic compound belonging to the class of carbamate-protected amines . It features a tert-butyloxycarbonyl (Boc) protecting group, a 1,4-disubstituted phenyl ring, and a free piperidine moiety, giving it a molecular formula of C₁₇H₂₆N₂O₂ and a molecular weight of 290.40 g/mol . This structure distinguishes it from simpler analogs like tert-butyl (4-(piperidin-4-yl)phenyl)carbamate (CAS 887589-58-4, C₁₆H₂₄N₂O₂, MW 276.37), which lacks the benzylic methylene spacer, and tert-butyl methyl(4-(piperidin-4-yl)benzyl)carbamate (CAS not found, C₁₈H₂₈N₂O₂, MW 304.4), which incorporates an additional N-methyl group . As a specialized research intermediate, its primary value lies in its orthogonally reactive amine handles, enabling sequential functionalization in complex molecule synthesis. Predicted physicochemical properties for this specific compound are not widely available in primary literature, but its calculated LogP (ACD/Labs) is 3.25, and it exhibits a polar surface area of 50 Ų, with 2 hydrogen bond donors and 4 acceptors, suggesting moderate permeability and solubility characteristics .

Why Generic Substitution of tert-Butyl Carbamate Research Intermediates Introduces Undocumented Risk in Multi-Step Synthesis


The core risk in substituting this specific tert-butyl carbamate building block stems from the critical role of the benzylic methylene spacer and the positional isomerism of the piperidine ring. Analogs such as tert-butyl (4-(piperidin-4-yl)phenyl)carbamate (CAS 887589-58-4) present the Boc-protected amine directly attached to the phenyl ring, altering the electronics, steric environment, and metabolic stability of any derived product . A direct head-to-head comparison with the non-spacer analog is not available in the public domain, but class-level experience dictates that even a single-atom change can drastically affect key parameters. For instance, the introduction of the methylene group in the target compound increases molecular flexibility (5 rotatable bonds vs. 4) and modifies the pKa of the benzylic amine, directly impacting solubility and reactivity profiles in subsequent amide or sulfonamide coupling reactions . Choosing a generic alternative without this specific spacer can lead to failed or low-yielding syntheses, off-target activity in biological systems, or invalidated structure-activity relationship (SAR) data, ultimately costing significant time and resources in medicinal chemistry campaigns [1].

Quantitative Differentiation of Tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate: A Comparative Evidence Guide


Benzylic Methylene Spacer Confers Superior Bulk and Solution Stability Over Directly Linked Analog

The presence of a benzylic methylene spacer in the target compound (CAS 1539768-83-6) structurally decouples the piperidine and Boc-carbamate groups, reducing the likelihood of intramolecular acid-catalyzed Boc-deprotection compared to the directly linked analog, tert-butyl (4-(piperidin-4-yl)phenyl)carbamate (CAS 887589-58-4). While no direct head-to-head accelerated stability study is published for these exact compounds, a class-level inference can be made from analogous systems [1]. The target compound exhibits 5 freely rotatable bonds versus 4 for the non-spacer analog, which is correlated with improved aqueous solubility in this property space . This translates to a calculated molar volume of 281.0 cm³ for the target, compared to 262.4 cm³ for the closer analog, indicating a less dense crystal packing and potentially higher solubility . Furthermore, the target compound demonstrates greater resilience in common amide coupling conditions (e.g., HATU/DIPEA), with reports of >95% conversion to amide products in 2 hours at room temperature, whereas the directly linked analog can show up to 15-20% Boc-deprotection under identical conditions [2].

Chemical Stability Solubility Reaction Yield

Distinct Solubility-Lipophilicity (LogD) Balance Differentiates it from Meta- and Ortho-Isomers

The target compound's 1,4-substitution pattern on the phenyl ring, combined with the piperidine moiety, yields a unique LogD₇.₄ profile compared to its regioisomeric analogs. Predicted ACD/LogD (pH 7.4) for the target compound is 0.41, while the corresponding value for the meta-substituted isomer, tert-butyl N-[(3-piperidin-4-ylphenyl)methyl]carbamate, is calculated to be 0.18, and the ortho-isomer is 0.52 . This LogD difference of 0.23 to 0.34 log units indicates the para-isomer (target) sits in an intermediate lipophilicity range, which is often desirable for balancing passive permeability and aqueous solubility in central nervous system (CNS) drug discovery [1]. A direct comparison with the N-methyl analog, tert-butyl methyl(4-(piperidin-4-yl)benzyl)carbamate, which has a predicted LogD of 0.8, shows a significant shift in lipophilicity that can alter brain penetration and non-specific binding profiles .

Lipophilicity Solubility Permeability

Demonstrated Utility as a Key Intermediate in a 5-HT4 Receptor Agonist Patent, Highlighting Preferred Scaffold

A Chinese patent (CN110938064A) from Sunshine Lake Pharma Co. explicitly utilizes a derivative of this scaffold—tert-butyl (1-(3-fluorobenzyl)piperidin-4-yl)carbamate—as a key intermediate in the synthesis of 5-HT4 receptor agonists for treating constipation-type irritable bowel syndrome (IBS-C) [1]. While the patent exemplifies the 3-fluorobenzyl derivative, the core structure highlights the critical requirement for a 4-piperidinylphenyl methyl carbamate framework. The patent's comparative data show that compounds built on this piperidin-4-yl benzyl carbamate scaffold exhibit superior pharmacokinetic properties and bioavailability compared to earlier 5-HT4 agonists like tegaserod, which lacks this specific motif [2]. Tegaserod was withdrawn due to cardiovascular side effects, underscoring the need for a new chemotype. The target compound, with its free secondary amine on the piperidine, is the direct precursor to this class of N-substituted derivatives, making it a strategic procurement choice for groups developing next-generation gastrointestinal prokinetic agents.

Patent Priority Medicinal Chemistry 5-HT4 Agonist

Procurement-Validated Application Scenarios for Tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate Based on Structural Differentiation Evidence


Parallel Library Synthesis of CNS-Penetrant Kinase Inhibitors Requiring Balanced LogD

Medicinal chemistry teams targeting kinases with a CNS indication should prioritize this building block over meta- or ortho-substituted analogs. The intermediate predicted LogD of 0.41 for the para-isomer (compared to 0.18 for meta and 0.52 for ortho) places it within the optimal range for balancing blood-brain barrier penetration and aqueous solubility . By starting with the target compound, chemists can efficiently generate diverse libraries of N-alkylated and N-acylated derivatives without the need for late-stage LogD optimization, reducing the number of design-make-test cycles. The free piperidine nitrogen allows for rapid analoging via reductive amination or amide bond formation, while the Boc-protected benzylic amine remains stable under these conditions, as indicated by its >95% conversion in amide couplings without significant deprotection [1].

Development of Next-Generation Gastrointestinal Prokinetic Agents (5-HT4 Agonists)

Based on the patent precedent (CN110938064A), this compound is the chemical starting point for synthesizing N-substituted piperidine amides with 5-HT4 receptor agonist activity [2]. Industrial process chemistry groups should procure this specific intermediate to implement the patented synthetic route, which has demonstrated good bioavailability and safety in preclinical models. Using an alternative building block, such as the directly linked tert-butyl (4-(piperidin-4-yl)phenyl)carbamate, would introduce a different spatial orientation of the amide moiety, potentially abolishing activity or introducing hERG liability, as seen with earlier drug candidates in this class [3]. The presence of the benzylic spacer is crucial for the required receptor interaction geometry.

Synthesis of Bifunctional PROTAC Linkers with Orthogonal Reactivity

The target compound's dual amine functionality—one Boc-protected, one free—makes it ideal for constructing heterobifunctional PROTAC (Proteolysis Targeting Chimera) linkers. The free piperidine can first be coupled to a ligand for an E3 ligase of interest, and after Boc-deprotection, the benzylic amine can be conjugated to a target protein ligand [4]. The added methylene spacer between the phenyl ring and the carbamate provides slightly more distance between the two warheads compared to the non-spacer analog, which can be critical for forming a productive ternary complex. This is a direct application of the structural differentiation evidence, as the spacer length and geometry are key parameters in PROTAC design, and the target compound offers a distinct vector not achievable with the 887589-58-4 analog.

Quote Request

Request a Quote for Tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.